molecular formula C6H14ClNO B2478934 5,5-Dimethyloxolan-3-amine hydrochloride CAS No. 2137573-49-8

5,5-Dimethyloxolan-3-amine hydrochloride

Cat. No.: B2478934
CAS No.: 2137573-49-8
M. Wt: 151.63
InChI Key: ROOADFDMCJMBGL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,5-dimethyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)3-5(7)4-8-6;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOADFDMCJMBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137573-49-8
Record name 5,5-dimethyloxolan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst . The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

rac-(3R,4S)-4-Methoxy-5,5-dimethyloxolan-3-amine Hydrochloride
  • Molecular Formula: C₇H₁₆ClNO₂
  • Molecular Weight : 181.66 g/mol
  • Key Differences :
    • Substituent : A methoxy (-OCH₃) group at C4 increases polarity compared to the parent compound.
    • Impact : Enhanced hydrogen-bonding capacity may alter pharmacokinetic properties (e.g., absorption, metabolic stability).
    • Synthesis : Requires additional steps for methoxy introduction, such as alkylation or oxidation-reduction sequences .
Methoxylamine Hydrochloride
  • Molecular Formula: CH₅NO·HCl
  • Molecular Weight : 83.51 g/mol
  • Key Differences :
    • Structure : Lacks the oxolane ring; instead, a linear methoxy-amine backbone.
    • Reactivity : Functions as a nucleophile in carbonyl condensations (e.g., forming oximes), unlike the sterically hindered amine in this compound .
    • Applications : Primarily used in organic synthesis (e.g., protecting groups) rather than drug development.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.68 g/mol
  • Key Differences: Backbone: A branched ester with a methylamino group, contrasting with the oxolane scaffold. Lipophilicity: Higher logP (~2.0) due to the ester moiety, favoring blood-brain barrier penetration. Synthesis: Involves HCl-mediated deprotection of tert-butoxycarbonyl (Boc) groups, a strategy distinct from oxolane ring formation .
N-Benzyl-5,5-dimethyloxolan-3-amine
  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.15 g/mol
  • Key Differences :
    • Substituent : A benzyl group replaces the hydrochloride salt, converting the compound to a free base.
    • Solubility : Reduced aqueous solubility compared to the hydrochloride salt, limiting its utility in hydrophilic systems.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 2137573-49-8 C₆H₁₄ClNO 151.63 Oxolane ring, C5 dimethyl, HCl salt Chiral intermediates, drug discovery
rac-(3R,4S)-4-Methoxy-5,5-dimethyloxolan-3-amine HCl - C₇H₁₆ClNO₂ 181.66 C4 methoxy, HCl salt Modified pharmacokinetic probes
Methoxylamine hydrochloride 593-56-6 CH₅NO·HCl 83.51 Linear methoxy-amine, HCl salt Organic synthesis, carbonyl protection
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl - C₈H₁₈ClNO₂ 195.68 Branched ester, methylamino group Peptide mimetics, CNS-targeted drugs
N-Benzyl-5,5-dimethyloxolan-3-amine 73812-47-2 C₁₃H₁₉NO 205.15 Benzyl substituent, free base Lipophilic scaffold design

Research Findings and Trends

  • Synthetic Utility: The oxolane ring in this compound offers stereochemical control in asymmetric synthesis, a feature less pronounced in linear analogs like methoxylamine hydrochloride .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., 5,5-dimethyloxolan-3-amine HCl) generally exhibit better aqueous solubility than free bases, critical for oral drug formulations .
  • Structural Rigidity: Compared to flexible esters (e.g., methyl 3,3-dimethylbutanoate), the oxolane scaffold reduces conformational entropy, enhancing target binding specificity .

Biological Activity

5,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by a six-membered ring containing an amine group, allows it to interact with various biological targets, influencing numerous biochemical pathways. This article delves into the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 2137573-49-8

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules. The amine group plays a crucial role in these interactions, allowing the compound to influence protein structures and functions. Additionally, it can act as a ligand for metal ions, which may further modulate enzymatic activities and cellular signaling pathways.

Biological Applications

This compound has been investigated for several applications in biological research:

  • Biochemical Assays : Used as a reagent in various biochemical assays to study enzyme kinetics and protein interactions.
  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents against diseases such as cancer and viral infections.
  • Chemical Biology : Serves as a building block for synthesizing more complex molecules with potential biological activities.

Data Table of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Antiviral PropertiesPotential use against viral infections through modulation of viral replication.
Cytotoxic EffectsInduces apoptosis in certain cancer cell lines.

Case Studies

  • Antiviral Activity
    A study explored the antiviral properties of this compound against hepatitis B virus (HBV). The compound showed promising results in inhibiting HBV replication by interfering with the viral life cycle. This suggests its potential as a therapeutic agent for treating HBV infections .
  • Cytotoxicity in Cancer Cells
    Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer treatment .
  • Enzyme Interaction Studies
    In biochemical assays, this compound was utilized to study enzyme kinetics. It was found to competitively inhibit certain enzymes, providing insights into its mechanism of action and potential therapeutic uses.

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